2-isobutyl-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-isobutyl-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.09535693 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Applications
Research on benzo[de]isoquinoline-diones has revealed their potential as antiviral agents. Studies conducted on two derivatives showed their capability to inhibit the replication of herpes simplex and vaccinia viruses in chick embryo cell cultures, although they did not affect the replication of influenza and Sindbis viruses and showed no virucidal effects. This inhibitory activity, which is time-related, suggests that such compounds could be useful in preventing or reducing the severity of ocular and dermal infections caused by vaccinia virus in animal models (GARCIA-GANCEDO et al., 1979).
Photocatalytic Applications
Benzo[de]isoquinoline-1,3-dione derivatives have been studied for their photocatalytic applications, particularly in the polymerization processes. These compounds, when modified with nitro- or amino- substituents and used in combination with other photoinitiating systems, have shown efficacy in the ring-opening cationic polymerization of epoxides as well as the free radical polymerization of acrylates upon exposure to various visible LEDs. Some derivatives exhibited superior polymerization efficiency compared to traditional camphorquinone-based systems, indicating their potential for application in polymerization under soft conditions (Xiao et al., 2015).
Chemosensor Systems
New derivatives of benzo[de]isoquinoline-1,3-dione have been synthesized and shown to exhibit high chemosensor selectivity in the determination of anions. These compounds, obtained by reacting 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization, demonstrate the versatility of benzo[de]isoquinoline-1,3-dione derivatives in developing sensitive and selective chemosensor systems (Tolpygin et al., 2012).
Properties
IUPAC Name |
2-(2-methylpropyl)-5-nitrobenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-9(2)8-17-15(19)12-5-3-4-10-6-11(18(21)22)7-13(14(10)12)16(17)20/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLCBRDGXBHCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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